5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-9(21)8-14-18-16(24-20-14)19-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPPMNZNPDGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 289.28 g/mol. The structure features a furan ring, a thiadiazole moiety, and a fluorophenyl substituent, which may contribute to its biological activity.
Research indicates that compounds similar to This compound often interact with various biological pathways:
- PPAR Agonism : Compounds with similar structures have shown potent agonistic effects on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism .
- Antitumor Activity : Some derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of the compound:
Case Studies
- Antitumor Efficacy : A study involving a similar thiadiazole derivative demonstrated significant antitumor effects against Lewis lung carcinoma. The compound was administered via oral and intraperitoneal routes and resulted in increased survival rates compared to control groups .
- Metabolic Regulation : Another investigation into PPAR agonists revealed that compounds with structural similarities to the target compound significantly improved metabolic profiles in diabetic models, suggesting potential therapeutic applications for metabolic disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar molecules, focusing on substituent effects, molecular properties, and biological relevance.
Substituent Variations and Molecular Properties
Key Observations:
- Halogenation Effects : The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to chlorinated analogs (e.g., 2,4-dichlorophenyl in ). Fluorine’s electronegativity may improve binding affinity in therapeutic targets, as seen in related androgen receptor (AR) inhibitors .
- Phenoxy vs.
- Synthetic Feasibility : Yields for fluorinated analogs (e.g., 51% for 3-bromophenyl in ) suggest halogenated derivatives require optimized synthetic routes.
Physicochemical and Commercial Profiles
- Purity and Availability: Analogs like M17-B21 (96.9% purity) and 5-[(4-methylphenoxy)methyl] derivatives (CAS 795294-27-8) are commercially available, underscoring their reproducibility and scalability .
- Cost and Accessibility: 5-[(3-methylphenoxy)methyl] derivatives (CAS 878716-29-1) are priced at $8–$11 per gram, reflecting typical costs for research-grade thiadiazole-carboxamides .
Q & A
Q. What are the key synthetic methodologies for 5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation of thiosemicarbazides with ketones to form the 1,2,4-thiadiazole core.
- Amide coupling between the furan-2-carboxylic acid derivative and the thiadiazole amine group using reagents like EDCI/HOBt or DCC.
- Functionalization of the 2-oxopropyl group via alkylation or oxidation reactions.
Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.
- Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., [M+H] at m/z 402.0821) .
Q. What preliminary biological screening approaches are recommended?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) at 10–100 µM concentrations, with IC calculations.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify baseline activity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield (15–20% increase) for cyclocondensation steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
- Flow chemistry : Continuous synthesis of intermediates (e.g., thiadiazole precursors) to minimize batch variability .
Q. How to resolve contradictions in reported biological activity across studies?
- Comparative SAR analysis : Synthesize analogs with substituent variations (e.g., replacing 2-fluorophenyl with 4-methoxyphenyl) and test in parallel.
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to suspected targets (e.g., EGFR or COX-2) .
Q. What strategies enhance metabolic stability for in vivo studies?
Q. How to design a structure-activity relationship (SAR) study for this compound?
Analog synthesis : Vary substituents on the fluorophenyl (e.g., Cl, CF) and thiadiazole (e.g., methyl, cyclopropyl) groups.
Activity testing : Screen against primary targets (e.g., antimicrobial or anticancer panels).
Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic/hydrophobic properties with activity .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., binding free energy < -8 kcal/mol).
- MD simulations : 100-ns trajectories to assess stability of ligand-target complexes (e.g., RMSD < 2 Å) .
Q. How to address low aqueous solubility in formulation studies?
Q. What are the protocols for toxicity and safety profiling?
- Ames test : Assess mutagenicity with TA98 and TA100 strains (≥85% viability at 1 mg/mL).
- hERG inhibition assay : Patch-clamp studies to evaluate cardiac risk (IC > 10 µM acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
